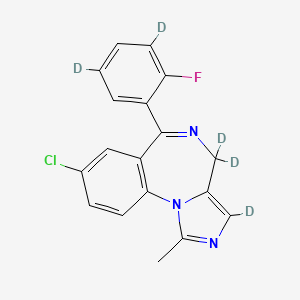

Midazolam-d5 (Major)

Description

Properties

Molecular Formula |

C18H13ClFN3 |

|---|---|

Molecular Weight |

330.8 g/mol |

IUPAC Name |

8-chloro-3,4,4-trideuterio-6-(3,5-dideuterio-2-fluorophenyl)-1-methylimidazo[1,5-a][1,4]benzodiazepine |

InChI |

InChI=1S/C18H13ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9H,10H2,1H3/i2D,5D,9D,10D2 |

InChI Key |

DDLIGBOFAVUZHB-OJMZUUARSA-N |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1)C2=NC(C3=C(N=C(N3C4=C2C=C(C=C4)Cl)C)[2H])([2H])[2H])F)[2H] |

Canonical SMILES |

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F |

Origin of Product |

United States |

Preparation Methods

Deuteration via Isotopic Exchange Reactions

Isotopic exchange is a foundational method for introducing deuterium into organic molecules. For Midazolam-d5, this typically involves replacing specific hydrogen atoms with deuterium using deuterated solvents or reagents under controlled conditions.

Mechanism and Conditions

- Reagents : Deuterium oxide (D₂O), deuterated acids (e.g., DCl in D₂O), or deuterated alcohols (e.g., CD₃OD).

- Catalysts : Acidic or basic catalysts (e.g., NaOD, D₂SO₄) to accelerate proton-deuterium exchange.

- Positions Targeted : Labile protons in midazolam’s structure, such as those on the imidazole ring or methyl groups, are preferentially replaced. For example, the methyl group at position 2 of the imidazole ring (C-2) is a common site for deuteration due to its metabolic significance.

Experimental Protocol

- Procedure : Midazolam is dissolved in D₂O or a deuterated solvent mixture (e.g., CD₃OD/D₂O) with catalytic NaOD.

- Temperature : Reactions are conducted at 50–80°C for 24–72 hours to ensure complete exchange.

- Purification : The product is isolated via crystallization (e.g., ethyl acetate/heptane) or chromatography.

Table 1: Efficiency of Isotopic Exchange in Midazolam-d5 Synthesis

| Reaction Condition | Deuteration Efficiency (%) | Key Positions Labeled |

|---|---|---|

| D₂O/NaOD, 70°C, 48h | 85–90 | C-2 methyl, imidazole |

| CD₃OD/DCl, 60°C, 24h | 75–80 | Aromatic C-H, N-H |

Limitations : Non-selective deuteration may occur, requiring additional steps to isolate the major isotopologue.

Catalytic Deuteration with Deuterium Gas

Catalytic deuteration employs transition metal catalysts (e.g., Pd/C, PtO₂) to introduce deuterium into unsaturated bonds or aromatic systems. This method is advantageous for site-specific labeling.

Key Steps

- Substrate Preparation : Midazolam or its intermediates (e.g., imidazobenzodiazepine precursors) are dissolved in deuterated solvents.

- Catalyst Loading : 5–10% Pd/C or Raney nickel is added under inert atmosphere.

- Deuterium Exposure : The mixture is stirred under D₂ gas (1–3 atm) at 25–50°C for 12–24 hours.

Case Study: Deuteration of Imidazole Ring

- Intermediate : 6-Phenyl-4H-benzo[f]imidazo[1,5-a]diazepine (5a-d).

- Conditions : Pd/C (5 wt%), D₂ (2 atm), THF-d₈, 40°C, 18h.

- Outcome : >95% deuteration at the C-2 methyl group and imidazole C-H positions.

Table 2: Catalytic Deuteration Parameters and Outcomes

| Catalyst | Solvent | Temperature (°C) | Deuteration Yield (%) |

|---|---|---|---|

| Pd/C | THF-d₈ | 40 | 95 |

| PtO₂ | CD₃OD | 50 | 88 |

Advantage : High regioselectivity, particularly for unsaturated intermediates.

Synthesis from Deuterated Building Blocks

This method constructs Midazolam-d5 using deuterated precursors, ensuring precise labeling at specific positions.

Key Intermediates

Example: One-Pot Annulation Process

- Step 1 : Condensation of 1,4-benzodiazepin-2-one with deuterated isocyanide (e.g., Tos-MIC-d₅) at −20°C to form the imidazole ring.

- Step 2 : Alkylation with tert-butyl magnesium chloride-d₉ at 0°C to introduce deuterium at the C-2 methyl group.

- Yield : 78–85% after crystallization.

Table 3: Deuterated Reagents and Their Roles

| Reagent | Function | Deuteration Sites |

|---|---|---|

| Ethyl isocyanoacetate-d₅ | Imidazole ring formation | C-1', C-2' |

| tert-BuMgCl-d₉ | Alkylation of imidazole | C-2 methyl |

Advantage : Avoids post-synthetic modifications, ensuring higher isotopic purity.

Post-Synthetic Modification via Decarboxylation

Decarboxylation of deuterated intermediates offers a route to Midazolam-d5 with controlled labeling.

Protocol

- Intermediate : 1'-Acetoxy-midazolam-d₅ (synthesized via deuterated acetic anhydride).

- Decarboxylation : Treated with KOH in CD₃OD at 60°C, removing the carboxyl group and retaining deuterium at the acetoxy site.

- Yield : 70–75% after purification.

Application : This method is critical for producing metabolites like 1'-hydroxymidazolam-d₅ for analytical standards.

Analytical Validation and Challenges

Ensuring isotopic purity and correct deuteration patterns requires advanced analytical techniques:

LC-MS/MS Analysis

- Column : Zorbax-SB Phenyl (2.1 × 100 mm, 3.5 µm).

- Mobile Phase : 10 mM ammonium acetate (A) and acetonitrile (B), gradient elution.

- Detection : MRM transitions for Midazolam-d5 (m/z 326 → 291) and its metabolites.

Table 4: Key Validation Parameters

| Parameter | Midazolam-d5 | 1'-Hydroxymidazolam-d5 |

|---|---|---|

| LLOQ (ng/mL) | 0.1 | 0.1 |

| Accuracy (%) | 98–102 | 95–105 |

| Precision (RSD%) | <8 | <10 |

Challenge : Avoiding isotopic dilution during synthesis, which necessitates stringent control of reaction conditions.

Comparative Evaluation of Methods

Table 5: Advantages and Limitations of Preparation Methods

| Method | Cost | Selectivity | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Isotopic Exchange | Low | Moderate | 75–90 | 85–90 |

| Catalytic Deuteration | High | High | 85–95 | 90–95 |

| Deuterated Intermediates | Moderate | Very High | 70–85 | 95–99 |

Recommendation : For high-purity Midazolam-d5, synthesis from deuterated intermediates is preferred, whereas isotopic exchange suits large-scale production with moderate purity requirements.

Chemical Reactions Analysis

Types of Reactions

Midazolam-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Oxidation: Midazolam-d5 can be oxidized to form its corresponding N-oxide derivative.

Reduction: The compound can undergo reduction reactions to form reduced derivatives.

Substitution: Midazolam-d5 can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives from oxidation, reduced derivatives from reduction, and substituted derivatives from substitution reactions.

Scientific Research Applications

Midazolam-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Pharmacokinetic Studies: The deuterated compound is used to study the absorption, distribution, metabolism, and excretion of midazolam in biological systems.

Pharmacodynamic Studies: Researchers use Midazolam-d5 to investigate the effects of midazolam on various physiological processes.

Drug Interaction Studies: The compound is used to study interactions between midazolam and other drugs, helping to understand potential drug-drug interactions.

Metabolic Pathway Analysis: Midazolam-d5 is used to trace metabolic pathways and identify metabolites formed during the metabolism of midazolam.

Clinical Research: The compound is used in clinical research to study the effects of midazolam in different patient populations and under various clinical conditions.

Mechanism of Action

Midazolam-d5 exerts its effects through the same mechanism as midazolam. It acts on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedation, anxiolysis, muscle relaxation, and anticonvulsant effects. The presence of deuterium atoms does not alter the mechanism of action but helps in tracing the compound in biological studies.

Comparison with Similar Compounds

Key Research Findings

Nutritional Studies : Midazolam-d5 revealed that short-term fasting increases CYP3A4-mediated midazolam clearance by 40%, a finding critical for dose adjustment in critically ill patients .

Drug-Drug Interactions : Co-administration with ensitrelvir (a CYP3A inhibitor) increased midazolam plasma concentrations by 3.5-fold, validated using Midazolam-d5 as an internal standard .

Species-Specific Metabolism : Midazolam-d5 helped identify CYP3A4 (human) vs. CYP3A64 (canine) substrate specificity, aiding translational research .

Q & A

Q. How is Midazolam-d5 (Major) utilized as an internal standard in quantitative LC-MS/MS analysis of midazolam in pharmacokinetic studies?

Midazolam-d5 (Major), a deuterated isotopologue of midazolam, is used as an internal standard (IS) to correct for matrix effects, ionization efficiency, and extraction variability in LC-MS/MS. Methodologically, researchers should:

- Chromatographic Parameters : Use a column with ≥5500 theoretical plates and a tailing factor ≤2.5 to ensure peak resolution .

- Validation : Calculate relative standard deviation (RSD) for replicate injections (≤2.0%) to confirm precision .

- Sample Preparation : Spike biological samples (e.g., plasma) with Midazolam-d5 before extraction to normalize recovery rates.

Q. What chromatographic parameters are critical for ensuring the reliability of Midazolam-d5 (Major) quantification in bioanalytical assays?

Key parameters include:

- Column Efficiency : ≥5500 theoretical plates to separate midazolam and Midazolam-d5 peaks effectively .

- Tailing Factor : ≤2.5 to avoid asymmetric peaks that compromise integration accuracy .

- Injection Volume : Standardize at ~50 µL to maintain detector linearity .

- Mobile Phase : Optimize pH and organic solvent gradients to minimize co-elution of interferents.

Q. How should researchers design experiments to validate the stability of Midazolam-d5 (Major) under various storage and processing conditions?

Stability validation should follow these steps:

- Short-Term Stability : Exclude freeze-thaw cycles by analyzing samples after 24 hours at 4°C and -20°C .

- Long-Term Stability : Store aliquots at -80°C for ≥6 months and compare RSD values to fresh samples .

- Processed Sample Stability : Assess autosampler stability (e.g., 24 hours at 10°C) to ensure no degradation during analysis.

Advanced Research Questions

Q. How can researchers address discrepancies in Midazolam-d5 recovery rates across different biological matrices during method validation?

Discrepancies arise from matrix-specific ion suppression or protein binding. Mitigation strategies include:

- Matrix Effect Testing : Compare peak areas of Midazolam-d5 in post-extraction spiked vs. pure solvent samples .

- Extraction Optimization : Use protein precipitation with acetonitrile (≥90% recovery) or solid-phase extraction for complex matrices.

- Normalization : Apply Midazolam-d5 IS correction early in sample preparation to account for losses.

Q. What strategies are effective in minimizing isotopic interference between midazolam and Midazolam-d5 (Major) in high-resolution mass spectrometry?

To avoid isotopic overlap:

- Mass Resolution : Use a resolution ≥30,000 to distinguish [M+H]+ ions of midazolam (326.08 m/z) and Midazolam-d5 (331.12 m/z).

- Chromatographic Separation : Extend run time or adjust gradient elution to baseline-resolve peaks .

- Data Analysis : Apply deconvolution algorithms to differentiate co-eluting isotopic patterns.

Q. How do variations in hepatic enzyme activity impact the metabolic profiling of midazolam when using Midazolam-d5 (Major) as an internal standard?

Midazolam is metabolized by CYP3A4, so enzyme activity variations (e.g., due to drug interactions or genetic polymorphisms) can alter metabolic ratios. Methodological considerations:

- Control Groups : Include participants with genotyped CYP3A4 status or co-administered CYP3A4 inhibitors (e.g., ketoconazole) .

- IS Application : Normalize metabolite peaks (e.g., 1’-hydroxymidazolam) using Midazolam-d5 to control for extraction efficiency .

- Data Interpretation : Use pharmacokinetic modeling (e.g., non-compartmental analysis) to correlate enzyme activity with metabolite formation rates.

Methodological Frameworks for Rigorous Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for studies involving Midazolam-d5 (Major)?

- Feasible : Ensure access to LC-MS/MS instrumentation and deuterated IS supplies .

- Novel : Investigate understudied applications, such as Midazolam-d5 in pediatric pharmacokinetics or cerebral spinal fluid analysis.

- Ethical : Obtain IRB approval for human studies, emphasizing informed consent for vulnerable populations .

- Relevant : Align with clinical needs, such as optimizing sedation protocols in critically ill patients .

Q. What are common pitfalls in cross-study comparisons of Midazolam-d5 (Major) bioanalytical data, and how can they be resolved?

Pitfalls include inconsistent validation protocols and matrix effects. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.